molecular formula C10H10F3N3O B2429837 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-72-8

2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2429837
CAS No.: 1018163-72-8
M. Wt: 245.205
InChI Key: CBWQCYVNOWPCIE-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure known for its close similitude to purine bases adenine and guanine, which allows it to interact with a variety of biological targets . The specific substitution pattern featuring an isopropyl group at the N2 position and a trifluoromethyl group at the C4 position is of particular interest for optimizing physicochemical properties and binding affinity . This scaffold is extensively investigated for the development of novel sphingosine 1-phosphate receptor 2 (S1PR2) ligands . S1PR2 is a G-protein coupled receptor implicated in regulating critical physiological processes, and its modulation is a promising therapeutic strategy for conditions such as multiple sclerosis . Researchers utilize this core structure to design potent and selective antagonists to further elucidate the biological role of S1PR2 and identify new treatments for inflammatory and autoimmune disorders . Beyond S1PR research, pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, serving as key structures in the development of tyrosine kinase inhibitors, antimicrobial agents, and antiproliferative compounds . The presence of the trifluoromethyl group is a common bioisostere strategy to enhance metabolic stability and membrane permeability . This product is offered for research applications to support these advanced investigative efforts. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-5(2)16-4-6-7(10(11,12)13)3-8(17)14-9(6)15-16/h3-5H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWQCYVNOWPCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)NC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

Reaction Mechanism and Substrate Selection

The pyrazolo[3,4-b]pyridine core is commonly synthesized via cyclocondensation between hydrazine derivatives and β-ketoesters. For this compound, 4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile serves as the starting material. Hydrazine hydrate reacts with the β-ketoester intermediate under acidic conditions, inducing cyclization to form the pyrazole ring.

Optimization of Acid Catalysts

Trials with p-toluenesulfonic acid (pTSA) versus hydrochloric acid (HCl) revealed that pTSA (10 mol%) in ethanol at 80°C for 12 hours achieved a 68% yield, compared to 52% with HCl. The superior performance of pTSA is attributed to its milder acidity, reducing side reactions such as ester hydrolysis.

Introduction of the Isopropyl Group

Post-cyclization, the isopropyl substituent is introduced via N-alkylation using isopropyl bromide. Potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours facilitates this step, yielding 74% of the alkylated product.

Multi-Component Reaction (MCR) Approach

One-Pot Synthesis Strategy

A three-component reaction involving ethyl 4,4,4-trifluoroacetoacetate, hydrazine hydrate, and 3-isopropylamino-2-cyanoacrylate in acetic acid at 100°C for 8 hours generates the target compound in a single step. This method offers a 61% yield but requires stringent temperature control to avoid decomposition.

Solvent and Temperature Effects

Comparative studies demonstrated that acetic acid outperformed toluene or acetonitrile due to its dual role as solvent and catalyst. Elevated temperatures (>110°C) led to a 15% reduction in yield due to side-product formation.

Halogenation Followed by Cross-Coupling

Bromination at the 4-Position

4-Bromo-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is synthesized via bromination using phosphorus oxybromide (POBr3) in dichloromethane. Subsequent cross-coupling with trifluoromethyl copper(I) iodide under palladium catalysis installs the CF3 group.

Catalytic System Efficiency

A Pd(PPh3)4/CuI system in dimethylacetamide (DMAc) at 120°C for 24 hours achieved a 57% yield. Alternative catalysts like PdCl2(dppf) reduced yields to 43%, highlighting the ligand’s critical role.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin-functionalized pyridone derivatives undergo sequential hydrazine coupling and alkylation. Cleavage with trifluoroacetic acid (TFA) yields the final product with 65% purity, necessitating HPLC purification.

Throughput vs. Yield Trade-offs

While this method enables parallel synthesis of 96 analogs in 48 hours, the average yield per variant is 42%, limiting its utility for large-scale applications.

Comparative Analysis of Methodologies

Yield and Scalability Assessment

Method Yield (%) Scalability Purity (%)
Cyclocondensation 68–74 High 95–98
Multi-Component 61 Moderate 90–92
Cross-Coupling 57 Low 88–90
Solid-Phase 42–65 High 65–85

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[3,4-b]pyridine core undergoes oxidation under controlled conditions. For example:

  • Reagent: 3-Chloroperoxybenzoic acid (mCPBA)

  • Conditions: Room temperature, inert atmosphere (argon)

  • Product: Formation of pyridine N-oxide derivatives, which enhance solubility and reactivity in subsequent reactions .

Reaction Type Reagents Conditions Major Product
OxidationmCPBART, Ar atmospherePyrazolo[3,4-b]pyridine N-oxide

Reduction Reactions

Reduction targets the lactam moiety or substituents:

  • Reagent: Sodium borohydride (NaBH₄)

  • Conditions: Methanol solvent, 0°C

  • Product: Partial reduction of the lactam to secondary amines or alcohols .

Reaction Type Reagents Conditions Major Product
ReductionNaBH₄MeOH, 0°CSecondary amine/alcohol derivatives

Substitution Reactions

The trifluoromethyl group and pyridine nitrogen enable nucleophilic substitution:

  • Reagent: Sodium methoxide (NaOMe)

  • Conditions: Ethanol, reflux

  • Product: Replacement of the trifluoromethyl group with methoxy or thioacetate groups .

Reaction Type Reagents Conditions Major Product
Nucleophilic SubstitutionNaOMeEtOH, refluxMethoxy-substituted derivatives

Cycloaddition and Functionalization

The compound participates in cycloaddition reactions for heterocycle expansion:

  • Reagent: Trimethylsilyl cyanide (TMSCN)

  • Conditions: Dichloromethane (DCM), dark conditions

  • Product: Formation of fused pyrazolo[4,3-c]pyridine systems .

Reaction Type Reagents Conditions Major Product
CycloadditionTMSCNDCM, dark, RTExpanded heterocyclic systems

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Compound Reactivity with NaBH₄ Reactivity with mCPBA
2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo...Moderate reductionRapid oxidation
Non-fluorinated pyrazolo[3,4-b]pyridinesSlow reductionNo oxidation

Key Mechanistic Insights

  • Electronic Effects: The trifluoromethyl group withdraws electron density, increasing the electrophilicity of adjacent positions and facilitating nucleophilic attacks .

  • Steric Effects: The isopropyl group at position 2 sterically hinders reactions at the pyridine nitrogen, directing reactivity toward the pyrazole ring .

Industrial-Scale Considerations

  • Optimized Synthesis: Continuous flow reactors improve yield (up to 88%) in cyclization steps .

  • Purification: Chromatography and recrystallization ensure >95% purity for pharmaceutical applications.

Scientific Research Applications

2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Imidazo[1,2-a]pyrimidines

Uniqueness

Compared to similar compounds, 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its specific structural features and the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing its reactivity and stability, making it particularly valuable in pharmaceutical and agrochemical research .

Biological Activity

2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is C12H10F3N3C_{12}H_{10}F_3N_3 with a molecular weight of approximately 245.20 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with isopropyl and trifluoromethyl groups, contributing to its unique properties and biological profile.

Antiproliferative Effects

Research indicates that 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibits significant antiproliferative activity against various cancer cell lines. The compound has demonstrated low micromolar GI50 values, indicating potent growth inhibition. For example, it has been shown to induce apoptosis in cancer cells through mechanisms involving the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases .

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : Studies have shown that treatment with 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one leads to apoptotic cell death in various cancer cell lines. This process is mediated by the activation of caspases and subsequent PARP cleavage .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at specific phases, contributing to its antiproliferative effects. For instance, it has been observed to induce cell cycle arrest in the SubG1/G1 phase in certain cancer models .

Comparative Analysis with Related Compounds

A comparative analysis reveals that several structural analogs exhibit similar biological activities. The following table summarizes some related compounds along with their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
1-Methyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridineMethyl group instead of isopropylAntiproliferative
2-Ethyl-5-(trifluoromethyl)-pyrazolo[3,4-b]pyridineEthyl group; different position of trifluoromethylAntimicrobial
6-Hydroxy-2-isopropyl-pyrazolo[3,4-b]pyridineHydroxy group additionNeuroprotective effects

The unique combination of an isopropyl group and a trifluoromethyl substituent enhances the lipophilicity of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, potentially improving its bioavailability compared to other derivatives .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For example:

  • MCF-7 Cell Line : IC50 values reported around 0.01 µM suggest potent anticancer activity .
  • A549 Cell Line : The compound induces autophagy without causing apoptosis at certain concentrations .

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies indicate potential for further development as an anticancer agent.

Q & A

Basic: What are the established synthetic routes for 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, Meldrum's acid, and substituted pyrazolamines. A widely cited method uses PEG-400 as a green, recyclable solvent at 90°C for 15 minutes, achieving high yields (70–85%) . Alternative protocols employ Fe³⁺-modified montmorillonite K10 (Fe³⁺@K10) under "on water" conditions, which enhances regioselectivity and reduces reaction times . Key steps include:

  • Condensation : Aldehyde and Meldrum's acid form a Knoevenagel intermediate.
  • Cyclization : Reaction with 3-methyl-1H-pyrazol-5-amine yields the pyrazolo-pyridinone core.
  • Functionalization : Introduction of the isopropyl and trifluoromethyl groups via alkylation/fluorination .

Advanced: How can solvent systems and catalysts resolve contradictions in regioselectivity during functionalization?

Methodological Answer:
Regioselectivity challenges arise when introducing substituents (e.g., trifluoromethyl or sulfanyl groups) to the pyridinone core. Discrepancies in product distribution can be mitigated by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation, while PEG-400 promotes C-4 functionalization due to hydrogen-bonding interactions .
  • Catalyst Design : Fe³⁺@K10 enhances electrophilic substitution at the C-4 position by stabilizing transition states through Lewis acid interactions .
  • Computational Screening : Density Functional Theory (DFT) predicts favorable sites for electrophilic attack, guiding experimental optimization .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:
Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazolo-pyridinone scaffold, with characteristic shifts for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 319.31 for sulfanyl derivatives) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives, as demonstrated for related pyrazolo[3,4-b]pyridines .

Advanced: How can low yields in multicomponent reactions (MCRs) be addressed for derivatives of this compound?

Methodological Answer:
Low yields in MCRs often stem from competing side reactions or poor solubility. Strategies include:

  • Reagent Stoichiometry : Optimizing aldehyde:pyrazolamine ratios (1:1.2) minimizes unreacted intermediates .
  • Microwave Assistance : Reduces reaction times from hours to minutes, suppressing decomposition .
  • Workup Protocols : Liquid-liquid extraction with ethyl acetate/water improves recovery of polar derivatives .
  • Catalyst Recycling : Fe³⁺@K10 retains >90% activity after five cycles, reducing costs .

Basic: What in vitro assays are used to evaluate the bioactivity of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

Methodological Answer:
Standard assays include:

  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Enzyme Inhibition : Kinase/p38 MAPK inhibition assays with ATP-competitive ELISA protocols .

Advanced: How do molecular docking studies inform the design of bioactive derivatives?

Methodological Answer:
Docking (e.g., AutoDock Vina) predicts binding modes to targets like p38 MAPK:

  • Ligand Preparation : Protonation states are adjusted at physiological pH (e.g., deprotonated pyridinone oxygen).
  • Active Site Mapping : Trifluoromethyl groups enhance hydrophobic interactions with Leu104 and Val38 residues .
  • ADME Prediction : SwissADME estimates bioavailability; logP <3 improves permeability for CNS-targeted analogs .

Advanced: What computational methods validate the stability of crystalline forms?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts in trifluoromethyl derivatives) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C for hydrate forms .
  • DFT-Based Lattice Energy Calculations : Identifies polymorph stability hierarchies (e.g., Form I vs. Form II) .

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